3-Hexyne-2,5-diol

Description

The exact mass of the compound 3-Hexyne-2,5-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409184. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hexyne-2,5-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexyne-2,5-diol including the price, delivery time, and more detailed information at info@benchchem.com.

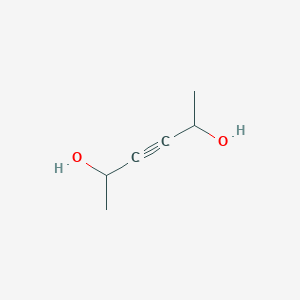

Structure

3D Structure

Properties

IUPAC Name |

hex-3-yne-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h5-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOWHHULNTXTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044910 | |

| Record name | Hex-3-yne-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Hexyne-2,5-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3031-66-1 | |

| Record name | 3-Hexyne-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-3-yne-2,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HEXYNE-2,5-DIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexyne-2,5-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hex-3-yne-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-yne-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEX-3-YNE-2,5-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538TMM2U3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hexyne-2,5-diol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyne-2,5-diol is a chemical compound with the molecular formula C₆H₁₀O₂. It is a key intermediate in various chemical syntheses, including the production of fragrances, herbicides, insecticides, and as a brightener in the electroplating industry.[1][2] Its bifunctional nature, containing both alkyne and diol functional groups, makes it a versatile building block in organic chemistry. This guide provides a comprehensive overview of the chemical and physical properties of 3-Hexyne-2,5-diol, detailed experimental protocols for its synthesis and characterization, and a summary of its safety and handling procedures.

Chemical and Physical Properties

The physical and chemical properties of 3-Hexyne-2,5-diol are summarized in the tables below. These properties can vary slightly depending on the isomeric composition (meso vs. dl forms) and purity of the sample.[2]

General Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| Appearance | Yellowish liquid or solidified mass; Crystalline solid | [2][4] |

| Odor | Pungent | [4] |

| CAS Number | 3031-66-1 | [3] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 20 - 70 °C (wide range due to isomers); 42 °C (lit.); 90-94 °C (for 2,5-dimethyl derivative) | [1][2][4][5] |

| Boiling Point | 230 °C; 121 °C at 15 mmHg | [2][4][5] |

| Density | 1.009 g/mL at 25 °C; 0.996 g/cc | [2][4] |

| Refractive Index (n²⁰/D) | 1.473 (lit.) | [2] |

| Solubility | Miscible with water and polar solvents | [2] |

| Flash Point | 123 °C | [4] |

| Ignition Temperature | 280 °C | [4] |

Experimental Protocols

Synthesis of 3-Hexyne-2,5-diol via Ethynylation of Acetaldehyde (B116499)

This protocol is based on the Reppe ethynylation method, where acetylene (B1199291) reacts with acetaldehyde.[2]

Materials:

-

Acetaldehyde (CH₃CHO)

-

Acetylene gas (C₂H₂)

-

Alumina-supported copper and nickel catalyst

-

Nitrogen gas (N₂)

-

Autoclave with stirring and temperature control

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: An aluminum oxide-supported catalyst is prepared.

-

Reaction Setup: The autoclave is charged with an aqueous solution of acetaldehyde and the alumina-supported catalyst. The vessel is sealed and purged several times with nitrogen gas to remove air.

-

Reaction: Acetylene gas is introduced into the autoclave. The molar ratio of acetylene to acetaldehyde is typically maintained between 2:1 and 3:1. The reaction is carried out at a temperature of 30-100 °C and a pressure of 0.5-1.5 MPa (adjusted with nitrogen) for 3-10 hours with continuous stirring.

-

Work-up: After the reaction is complete, the autoclave is cooled, and the excess pressure is released. The reaction mixture is filtered to remove the catalyst.

-

Purification: The filtrate is subjected to rectification (distillation) to isolate the 3-Hexyne-2,5-diol.

Purification by Recrystallization

For solid samples of 3-Hexyne-2,5-diol or its derivatives, recrystallization can be employed for purification.

Materials:

-

Crude 3-Hexyne-2,5-diol

-

Suitable solvent (e.g., ethyl acetate, cyclohexane, or water)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent.

-

Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

Filtration: The crystallized product is collected by filtration.

-

Drying: The purified crystals are dried to remove any residual solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve a small amount of the purified 3-Hexyne-2,5-diol in a deuterated solvent (e.g., CDCl₃, D₂O).

-

Transfer the solution to an NMR tube.

¹H NMR Spectrum: The proton NMR spectrum of 3-Hexyne-2,5-diol is expected to show signals corresponding to the methyl protons and the protons on the carbons bearing the hydroxyl groups.

¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for the methyl carbons, the alkyne carbons, and the carbons bonded to the hydroxyl groups.

Infrared (IR) Spectroscopy

Sample Preparation (Solid):

-

Nujol Mull: A small amount of the solid sample is ground into a fine powder and mixed with a few drops of Nujol (mineral oil) to form a paste. This paste is then spread between two salt plates (e.g., KBr).[6]

-

KBr Pellet: A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Sample Preparation (Liquid): A drop of the liquid sample is placed between two salt plates to form a thin film.[7]

Expected Absorptions:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

-

A weak absorption band around 2200-2260 cm⁻¹ for the C≡C triple bond stretch.

-

Strong absorption bands in the region of 1000-1200 cm⁻¹ for the C-O stretching.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The sample is typically dissolved in a volatile organic solvent before injection into the GC-MS system.

Instrumentation:

-

Gas Chromatograph: Separates the components of the sample.

-

Mass Spectrometer: Detects and identifies the separated components based on their mass-to-charge ratio.

Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify 3-Hexyne-2,5-diol.

Logical Relationships and Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-Hexyne-2,5-diol.

Safety and Handling

3-Hexyne-2,5-diol is a chemical that requires careful handling.

Hazards:

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

Use only in a well-ventilated area.[8]

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6][9]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6][9]

-

If inhaled: Move person into fresh air.[8]

Conclusion

3-Hexyne-2,5-diol is a valuable chemical intermediate with a range of applications. Understanding its chemical and physical properties, along with proper handling and synthesis procedures, is crucial for its effective and safe use in research and industrial settings. This guide has provided a detailed overview of these aspects to support the work of researchers, scientists, and drug development professionals.

References

- 1. CN102285867B - The synthetic method of 3-hexyne-2,5-diol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines | MDPI [mdpi.com]

3-Hexyne-2,5-diol synthesis from acetaldehyde and acetylene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-hexyne-2,5-diol, a valuable intermediate in various industrial applications, including as a brightener in nickel electroplating and a precursor for the synthesis of pharmaceuticals and aroma chemicals.[1][2] The core of this guide focuses on the reaction of acetaldehyde (B116499) with acetylene (B1199291), a process rooted in the principles of ethynylation chemistry.

Reaction Overview

The synthesis of 3-hexyne-2,5-diol from acetaldehyde and acetylene is a classic example of a nucleophilic addition reaction where the acetylide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This reaction is a specific instance of the broader class of reactions known as the Favorskii reaction, which involves the reaction of an alkyne with a carbonyl group under basic conditions.[3]

The overall reaction is as follows:

2 CH₃CHO + HC≡CH → HO-CH(CH₃)-C≡C-CH(CH₃)-OH

This guide will explore various catalytic systems and reaction conditions that have been developed to optimize the yield and purity of 3-hexyne-2,5-diol.

Quantitative Data Summary

The following table summarizes quantitative data from various patented methods for the synthesis of 3-hexyne-2,5-diol. This data is crucial for researchers aiming to replicate or adapt these procedures.

| Parameter | Method 1: Alumina Supported Catalyst[4] | Method 2: Slurry Bed Process[5] | Method 3: Ordinary Pressure Synthesis[6] |

| Catalyst | Alumina supported catalyst (e.g., 18% Cu and 16% Ni on γ-alumina) | Not explicitly defined in the abstract | Potassium tert-butoxide |

| Solvent | Acetaldehyde aqueous solution | Acetaldehyde aqueous solution | Xylene |

| Molar Ratio (Acetylene:Acetaldehyde) | 2:1 to 3:1 | 1:1.4 to 1:1.5 | 1:2 to 1:3 |

| Catalyst:Acetaldehyde (Weight Ratio) | 0.05:1 to 0.10:1 | 1:6 (mass ratio) | 0.5:1 to 1:1 (mass ratio) |

| Temperature | 30-100 °C | 100-120 °C | -6 to 3 °C |

| Pressure | 0.5-1.5 MPa | 0.8-1.3 MPa | Atmospheric |

| Reaction Time | 3-10 hours | 10-13 hours | 2.5-3.5 hours |

| Yield | High (specific value not in abstract) | High (specific value not in abstract) | Up to 80% |

| Purity | Not specified | High purity | 99% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Method 1: Synthesis using Alumina Supported Catalyst in an Autoclave[4]

This method is suitable for scaled-up production under pressure.

1. Catalyst Preparation:

- A mixed solution of nickel nitrate (B79036) and copper nitrate is thoroughly mixed and impregnated onto γ-alumina (specific surface area 220-250 m²/g).

- The mixture is air-dried at room temperature, then dried at 120°C for 5 hours.

- The dried material is calcined at 400-450°C for 4 hours.

- After natural cooling, the catalyst is crushed and sieved through a 100-mesh screen to obtain the desired alumina-supported catalyst with a weight percentage of 18% Cu and 16% Ni.

2. Reaction Procedure:

- An autoclave equipped with a stirring and temperature measuring device is charged with 55 g of an acetaldehyde aqueous solution (containing 22 g of acetaldehyde, 0.5 mol) and 1.2 g of the prepared alumina-supported catalyst.

- The autoclave is sealed and purged with N₂ several times to remove air.

- Acetylene (32.5 g, 1.25 mol) is introduced into the autoclave.

- The temperature is raised to 60°C, and N₂ is introduced to adjust the pressure to 1.0 MPa.

- The reaction is maintained at this temperature and pressure for 7 hours.

- After the reaction, the autoclave is cooled, and the pressure is released.

3. Product Isolation and Purification:

- The reaction mixture is filtered to remove the catalyst.

- The filtrate is subjected to rectification (distillation) to obtain pure 3-hexyne-2,5-diol.

Method 2: Synthesis under Ordinary Pressure using Potassium Tert-Butoxide[6]

This method is advantageous for laboratory-scale synthesis as it does not require high-pressure equipment.

1. Reaction Setup:

- A reaction kettle suitable for atmospheric pressure reactions is charged with 100 mL of a xylene solution containing 18 g of potassium tert-butoxide.

2. Reaction Procedure:

- A steady stream of acetylene gas is passed through the solution.

- A solution of 8.8 g of acetaldehyde in 25 mL of xylene is added dropwise to the reaction mixture.

- The reaction is maintained at a temperature of 2°C for 1 hour.

- An additional 50 mL of xylene is added, and the reaction is continued for another 2 hours.

3. Product Isolation and Purification:

- The organic phase of the reaction mixture is washed with water three times to remove any remaining base and water-soluble impurities.

- The solvent (xylene) is removed from the organic phase.

- The crude product is purified by reduced-pressure distillation, collecting the fraction at 119-123°C to yield 3-hexyne-2,5-diol with a purity of 99%.

Reaction Pathway and Logic

The synthesis of 3-hexyne-2,5-diol from acetaldehyde and acetylene proceeds through a two-step nucleophilic addition. The reaction is typically base-catalyzed, which serves to deprotonate the weakly acidic acetylene to form a highly nucleophilic acetylide anion.

Caption: Reaction pathway for the base-catalyzed synthesis of 3-hexyne-2,5-diol.

Experimental Workflow

The general workflow for the synthesis, regardless of the specific method, follows a logical progression from preparation to purification.

Caption: General experimental workflow for the synthesis of 3-hexyne-2,5-diol.

This technical guide provides a comprehensive overview of the synthesis of 3-hexyne-2,5-diol from acetaldehyde and acetylene. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the reaction pathway and workflow, this document aims to be a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. The choice of method will depend on the available equipment and the desired scale of the synthesis. For laboratory-scale preparations, the atmospheric pressure method offers a more accessible route, while the high-pressure methods are more suited for industrial production.

References

- 1. 3-Hexyn-2,5-diol | 3031-66-1 [chemicalbook.com]

- 2. products.basf.com [products.basf.com]

- 3. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 4. CN102285867B - The synthetic method of 3-hexyne-2,5-diol - Google Patents [patents.google.com]

- 5. CN102875332A - Process for synthesizing 3-hexyne-2,5-diol through slurry bed based on low pressure method - Google Patents [patents.google.com]

- 6. Method for preparing 3-hexine-2,5-glycol under ordinary pressure - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 3-Hexyne-2,5-diol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexyne-2,5-diol is a symmetrical acetylenic diol with a linear six-carbon backbone. Its chemical formula is C₆H₁₀O₂. The molecule features a carbon-carbon triple bond at the C3 and C4 positions and hydroxyl groups at the C2 and C5 positions. This bifunctionality makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and potential applications.

Molecular Structure and Formula

3-Hexyne-2,5-diol, with the IUPAC name hex-3-yne-2,5-diol, possesses a simple yet functionally rich molecular architecture. The presence of two chiral centers at carbons 2 and 5 gives rise to stereoisomers, namely the achiral meso compound and a pair of enantiomers (R,R) and (S,S).

Molecular Formula: C₆H₁₀O₂

Molar Mass: 114.14 g/mol [1]

SMILES: CC(C#CC(C)O)O[1]

Below is a diagram illustrating the molecular structure of 3-Hexyne-2,5-diol.

Caption: Molecular structure of 3-Hexyne-2,5-diol.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Hexyne-2,5-diol is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Melting Point | 42-45 °C | |

| Boiling Point | 239 °C at 760 mmHg | |

| Density | 1.009 g/cm³ at 25 °C | |

| Solubility | Miscible with water and polar organic solvents. | [3] |

Spectroscopic Data

The structural elucidation and characterization of 3-Hexyne-2,5-diol are supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | ~1.4 | Doublet | 6H | -CH₃ |

| ¹H | ~4.6 | Quartet | 2H | -CH(OH)- |

| ¹H | ~2.5-3.5 | Broad Singlet | 2H | -OH |

| ¹³C | ~23.0 | - | - | -CH₃ |

| ¹³C | ~58.0 | - | - | -CH(OH)- |

| ¹³C | ~85.0 | - | - | -C≡C- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | O-H stretch (hydroxyl) |

| 2970-2990 | Medium | C-H stretch (sp³ C-H) |

| 2240-2260 | Weak | C≡C stretch (alkyne) |

| 1050-1150 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-Hexyne-2,5-diol typically shows a molecular ion peak (M⁺) at m/z 114, corresponding to its molecular weight. Common fragmentation patterns include the loss of water (m/z 96) and methyl groups (m/z 99).

Synthesis of 3-Hexyne-2,5-diol

The primary industrial synthesis of 3-Hexyne-2,5-diol is achieved through the Reppe ethynylation method. This process involves the reaction of acetylene (B1199291) with acetaldehyde (B116499) in the presence of a catalyst.

Experimental Protocol: Synthesis via Reppe Ethynylation

This protocol is a representative procedure based on patented industrial methods.

Materials:

-

Acetaldehyde

-

Acetylene gas

-

Catalyst (e.g., copper acetylide complex or a supported catalyst on alumina)

-

Solvent (e.g., aqueous solution or an organic solvent like THF)

-

Pressurized reaction vessel (autoclave)

Procedure:

-

A slurry of the catalyst in the chosen solvent is prepared in a high-pressure autoclave.

-

The autoclave is sealed and purged with an inert gas, such as nitrogen.

-

Acetaldehyde is introduced into the reactor.

-

The reactor is pressurized with acetylene gas to the desired reaction pressure (e.g., 0.8-1.3 MPa).

-

The reaction mixture is heated to the specified temperature (e.g., 100-120 °C) and stirred for a set duration (e.g., 10-13 hours).

-

After the reaction is complete, the autoclave is cooled, and the excess acetylene is safely vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 3-Hexyne-2,5-diol.

Below is a workflow diagram for the synthesis of 3-Hexyne-2,5-diol.

Caption: Synthesis workflow for 3-Hexyne-2,5-diol.

Biological Activity and Potential Applications

While extensive biological studies specifically on 3-Hexyne-2,5-diol are limited in publicly available literature, the class of acetylenic diols has garnered interest in drug discovery. Some acetylenic diol derivatives have been investigated for their potential as anti-cancer and anti-inflammatory agents. The rigid alkyne unit and the stereochemistry of the diol can be exploited to design molecules with specific interactions with biological targets.

The potential for 3-Hexyne-2,5-diol to serve as a scaffold in medicinal chemistry is significant. Its hydroxyl groups can be functionalized to improve pharmacokinetic properties or to introduce pharmacophores, while the alkyne can participate in click chemistry reactions for the synthesis of more complex molecules.

Below is a conceptual diagram illustrating the potential role of 3-Hexyne-2,5-diol in drug discovery.

Caption: Conceptual pathway for drug discovery using 3-Hexyne-2,5-diol.

Safety Information

3-Hexyne-2,5-diol is classified as a hazardous substance. It may cause skin irritation and serious eye damage. It is also harmful if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

3-Hexyne-2,5-diol is a valuable and versatile chemical intermediate with a well-defined molecular structure and a range of interesting physicochemical properties. Its synthesis is well-established, and its bifunctional nature provides numerous opportunities for further chemical modification. While specific biological data is currently sparse, its potential as a scaffold for the development of new therapeutic agents warrants further investigation by researchers in the field of drug discovery. This guide provides a solid foundation of technical information for scientists working with or considering the use of 3-Hexyne-2,5-diol in their research endeavors.

References

An In-depth Technical Guide to the Reactivity of 3-Hexyne-2,5-diol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the chemical reactivity of the hydroxyl and alkyne functional groups within 3-Hexyne-2,5-diol, a versatile trifunctional building block in organic synthesis. It provides a survey of common transformations, quantitative data, experimental protocols, and visual diagrams to illustrate key reaction pathways and concepts.

Introduction

3-Hexyne-2,5-diol (HD), with the chemical formula C₆H₁₀O₂, is a significant intermediate in the chemical industry, notably used in the synthesis of aroma chemicals, as a corrosion inhibitor, and as a brightener and leveling agent in semi-bright nickel electroplating.[1][2] Its synthetic value stems from the presence of three reactive centers: two secondary hydroxyl groups and an internal alkyne.[3] This unique structure allows for a diverse range of chemical transformations, making it a powerful and versatile platform for the construction of complex molecular architectures.[3] This document explores the distinct and synergistic reactivity of these functional groups.

Reactivity of the Hydroxyl Groups

The two secondary hydroxyl (-OH) groups in 3-Hexyne-2,5-diol behave as typical alcohols, readily participating in a variety of well-established reactions such as esterification, etherification, and oxidation.[3][4] These reactions allow for the introduction of diverse functional groups and the protection of the hydroxyl moieties during multi-step syntheses.

A logical diagram illustrating the primary reaction pathways for the hydroxyl groups is provided below.

References

Stereoisomers of 3-Hexyne-2,5-diol: A Technical Guide to the DL and Meso Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-hexyne-2,5-diol, focusing on the racemic (dl) and meso forms. This document outlines the structural differences, potential synthetic pathways, and available physicochemical properties.

Introduction to the Stereoisomers of 3-Hexyne-2,5-diol

3-Hexyne-2,5-diol is a symmetrical molecule with two stereocenters at carbons 2 and 5. This structure gives rise to three stereoisomers: a pair of enantiomers, designated as (2R, 5R) and (2S, 5S), which together form the racemic (dl) mixture, and an achiral meso form, (2R, 5S). The presence of a plane of symmetry in the meso form renders it optically inactive, while the individual enantiomers of the dl-pair rotate plane-polarized light in equal and opposite directions.

The stereochemistry of 3-hexyne-2,5-diol is of significant interest in synthetic chemistry, where it can serve as a chiral building block for the synthesis of more complex molecules, including pharmaceuticals. The distinct spatial arrangement of the hydroxyl groups in the dl and meso forms can lead to different chemical reactivity and biological activity.

Physicochemical Properties

Quantitative data for the individual stereoisomers of 3-hexyne-2,5-diol is not extensively reported in publicly available literature. Most commercial sources supply it as a mixture of the dl and meso forms. The physical properties of this mixture can vary depending on the relative proportions of the stereoisomers.

| Property | Value (for dl and meso mixture) | Reference |

| Melting Point | 42 °C (lit.) | [1] |

| Boiling Point | 121 °C at 15 mmHg (lit.) | [1] |

| Density | 1.009 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.473 (lit.) | [1] |

| Molecular Weight | 114.14 g/mol | |

| Molecular Formula | C₆H₁₀O₂ |

It is noted that 3-hexyne-2,5-diol is described as a solid, yellowish mass of crystals, with the physical state being dependent on the relative content of the meso form.[1]

Stereoisomeric Relationships

The relationship between the different stereoisomers of 3-hexyne-2,5-diol can be visualized as follows:

Experimental Protocols: Synthesis and Separation

General Synthesis of 3-Hexyne-2,5-diol Mixture

The industrial synthesis of 3-hexyne-2,5-diol is typically achieved through the Reppe ethynylation method, which involves the reaction of acetylene (B1199291) with acetaldehyde (B116499). This process generally yields a mixture of the dl and meso stereoisomers.

Reaction:

2 CH₃CHO + C₂H₂ → HOCH(CH₃)C≡CCH(CH₃)OH

Several patents describe methods for the synthesis of 3-hexyne-2,5-diol, often focusing on catalyst development and reaction conditions to improve yield and purity. For instance, one method involves reacting an aqueous solution of acetaldehyde with acetylene in an autoclave using an aluminum oxide-supported catalyst. Another described process utilizes a slurry bed reactor with a specific catalyst system.

Proposed Stereoselective Synthesis

While not explicitly documented for 3-hexyne-2,5-diol, stereoselective synthesis of similar diols can be achieved through the stereospecific dihydroxylation of a corresponding alkene. This suggests a potential two-step pathway from 3-hexyne.

Logical Workflow for Stereoselective Synthesis:

References

Solubility of 3-Hexyne-2,5-diol in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Hexyne-2,5-diol in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines reported qualitative data with estimations based on the compound's structural properties and the behavior of analogous molecules. The information herein is intended to support laboratory work, formulation development, and further research involving this compound.

Core Compound Properties

3-Hexyne-2,5-diol is a symmetrical diol with a central carbon-carbon triple bond. Its structure, featuring two hydroxyl groups, allows for hydrogen bonding, which significantly influences its solubility profile. The alkyne group contributes to its reactivity and potential as a chemical intermediate.

Solubility Profile

The solubility of 3-Hexyne-2,5-diol is dictated by its ability to form hydrogen bonds with solvent molecules and its overall polarity.

Qualitative and Estimated Solubility Data

The following table summarizes the known and estimated solubility of 3-Hexyne-2,5-diol in a range of common laboratory solvents.

| Solvent Classification | Solvent | Chemical Formula | Solubility Description | Citation/Basis |

| Polar Protic | Water | H₂O | Miscible | [1][2] |

| Methanol | CH₃OH | Miscible | Estimated | |

| Ethanol | C₂H₅OH | Miscible | Estimated | |

| Polar Aprotic | Acetone | C₃H₆O | Soluble | Estimated based on the high solubility of its dimethyl analog[3] |

| Acetonitrile | C₂H₃N | Soluble | Estimated | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Estimated | |

| Nonpolar | Hexane | C₆H₁₄ | Sparingly Soluble | Estimated |

| Toluene | C₇H₈ | Sparingly Soluble | Estimated | |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Estimated based on the high solubility of its dimethyl analog[3] | |

| Chlorinated | Chloroform | CHCl₃ | Slightly Soluble | [3] |

Note: "Miscible" indicates that the solute and solvent will mix in all proportions. "Soluble" indicates a significant amount of solute will dissolve. "Sparingly Soluble" suggests a low but measurable solubility. "Slightly Soluble" indicates very low solubility. These estimations are based on the principle of "like dissolves like" and data for structurally similar compounds.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This protocol is widely accepted and provides data for a saturated solution at equilibrium.

Objective: To determine the equilibrium solubility of 3-Hexyne-2,5-diol in a specific solvent at a controlled temperature.

Materials:

-

3-Hexyne-2,5-diol (solid)

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or flasks with airtight caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or NMR)

Procedure:

-

Preparation: Add an excess amount of solid 3-Hexyne-2,5-diol to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical not to disturb the settled solid.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.

-

Dilution and Analysis: Accurately weigh the filtered saturated solution. Dilute the solution with a known volume of an appropriate solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of 3-Hexyne-2,5-diol in the diluted solution using a pre-calibrated analytical method (e.g., Gas Chromatography with a Flame Ionization Detector).

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. The solubility is typically expressed in g/100 mL, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Commercial Production of 3-Hexyne-2,5-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexyne-2,5-diol is a crucial intermediate in various industrial applications, including as a brightener in nickel electroplating, a precursor for synthesizing aroma chemicals, and a component in the production of pharmaceuticals and specialty polymers.[1][2] This technical guide provides an in-depth overview of the primary commercial methods for the synthesis of 3-hexyne-2,5-diol, with a focus on reaction conditions, catalytic systems, and process parameters. Detailed experimental protocols derived from patent literature are presented, alongside a comparative analysis of different production strategies. This document aims to serve as a comprehensive resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

3-Hexyne-2,5-diol, with the chemical formula C₆H₁₀O₂, is a symmetrical acetylenic diol.[1] Its bifunctional nature, containing both hydroxyl and alkyne moieties, makes it a versatile building block in organic synthesis.[3] The industrial demand for 3-hexyne-2,5-diol has led to the development of several large-scale production methods. Historically, the synthesis of acetylenic diols is rooted in the pioneering work of Favorskii and Reppe on acetylene (B1199291) chemistry.[4] Modern commercial production primarily relies on the reaction of acetylene with acetaldehyde (B116499) under various catalytic conditions. This guide will explore the key industrial synthesis routes, including catalyzed reactions in autoclave reactors and slurry bed systems.

Primary Commercial Synthesis Routes

The commercial production of 3-hexyne-2,5-diol is predominantly achieved through the reaction of acetylene with acetaldehyde. The main variations in industrial processes lie in the choice of catalyst, reactor type, and operating conditions such as temperature and pressure.

Catalytic Synthesis using Supported Catalysts in Autoclaves

A significant commercial method involves the use of a supported catalyst in an autoclave reactor. This approach offers good control over reaction parameters and facilitates catalyst recovery. A notable example is a patented method utilizing a copper and nickel-based catalyst supported on aluminum oxide.[1]

Reaction Scheme:

Caption: Synthesis of 3-Hexyne-2,5-diol from Acetylene and Acetaldehyde.

Experimental Protocol:

A detailed experimental protocol based on a patented method is as follows:[1]

-

Catalyst Preparation:

-

An aluminum oxide support (γ-Al₂O₃ with a specific surface area of 220-250 m²/g) is impregnated with a mixed aqueous solution of nickel nitrate (B79036) and copper nitrate.

-

The impregnated support is air-dried at room temperature, followed by drying at 120°C for 5 hours.

-

The dried material is then calcined at 400-450°C for 4 hours.

-

After cooling, the catalyst is crushed and sieved to the desired particle size. The final catalyst contains, for example, 18% copper and 16% nickel by weight.

-

-

Synthesis:

-

An aqueous solution of acetaldehyde and the prepared catalyst are charged into an autoclave.

-

The autoclave is sealed and purged with nitrogen gas to remove air.

-

Acetylene is introduced into the reactor.

-

The temperature is raised to the desired reaction temperature (e.g., 60°C).

-

Nitrogen is introduced to adjust the pressure to the target level (e.g., 1.0 MPa).

-

The reaction is allowed to proceed for a specified duration (e.g., 7 hours) while maintaining constant temperature and pressure.

-

-

Product Isolation and Purification:

-

After the reaction is complete, the autoclave is cooled, and the excess pressure is released.

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate is subjected to rectification (distillation) to separate the product, 3-hexyne-2,5-diol, from unreacted starting materials and byproducts.

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Acetylene:Acetaldehyde) | 2:1 - 3:1 | [1] |

| Catalyst to Acetaldehyde Weight Ratio | 0.05:1 - 0.10:1 | [1] |

| Reaction Temperature | 30 - 100 °C | [1] |

| Reaction Pressure | 0.5 - 1.5 MPa | [1] |

| Reaction Time | 3 - 10 hours | [1] |

Slurry Bed Low-Pressure Synthesis

Another commercially viable method employs a slurry bed reactor under low pressure. This process is advantageous due to its simplicity and potential for continuous operation, making it suitable for industrial-scale production.[5]

Experimental Workflow:

Caption: Workflow for Slurry Bed Synthesis of 3-Hexyne-2,5-diol.

Experimental Protocol:

The following protocol is derived from a patent for a low-pressure slurry bed process:[5]

-

Slurry Preparation:

-

An aqueous solution of acetaldehyde (40-50% by mass) and the catalyst are mixed in a slurry bed reactor to form a slurry.

-

-

Reaction:

-

Acetylene is introduced into the bottom of the slurry bed reactor.

-

The reaction is carried out at a temperature of 100-120°C and a pressure of 0.8-1.3 MPa.

-

The reaction is maintained for 10-13 hours.

-

-

Product Recovery:

-

The reaction mixture is concentrated and separated.

-

The final product is obtained through reduced pressure distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Acetaldehyde:Acetylene) | 1.4-1.5 : 1 | [5] |

| Catalyst to Acetaldehyde Mass Ratio | 1 : 6 | [5] |

| Reaction Temperature | 100 - 120 °C | [5] |

| Reaction Pressure | 0.8 - 1.3 MPa | [5] |

| Reaction Time | 10 - 13 hours | [5] |

| Acetaldehyde Concentration | 40 - 50% (mass fraction in water) | [5] |

Synthesis under Ordinary Pressure using Potassium Tert-Butoxide

For applications where high-pressure equipment is a constraint, a method for synthesizing 3-hexyne-2,5-diol under ordinary pressure has been developed. This process utilizes a strong base, potassium tert-butoxide, as a catalyst in an organic solvent.[6]

Experimental Protocol:

A representative experimental procedure from the patent literature is as follows:[6]

-

Reaction Setup:

-

A solution of potassium tert-butoxide in xylene is charged into a reactor under normal pressure.

-

Acetylene gas is passed through the solution.

-

A solution of acetaldehyde in xylene is added dropwise to the reactor.

-

The reaction is conducted at a low temperature (e.g., -2°C to 2°C) for approximately 1 hour.

-

Additional solvent (xylene) is added, and the reaction is continued for another 1.75-2 hours.

-

-

Work-up and Purification:

-

The organic phase of the reaction mixture is washed with water multiple times.

-

The solvent is removed.

-

The crude product is purified by reduced pressure rectification, collecting the fraction at 119-123°C.

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Acetylene:Acetaldehyde) | 1:2 - 1:3 | [6] |

| Catalyst to Acetaldehyde Mass Ratio | 0.5:1 - 1:1 | [6] |

| Solvent to Acetaldehyde Mass Ratio | 15:1 - 20:1 | [6] |

| Reaction Temperature | -6 to 3 °C | [6] |

| Reaction Time | 2.5 - 3.5 hours | [6] |

| Yield | Up to 80% | [6] |

| Purity | 99% | [6] |

Comparative Analysis of Production Methods

| Feature | Autoclave with Supported Catalyst | Slurry Bed Low-Pressure | Ordinary Pressure with Potassium Tert-Butoxide |

| Operating Pressure | High (0.5 - 1.5 MPa) | Low (0.8 - 1.3 MPa) | Atmospheric |

| Operating Temperature | Moderate (30 - 100 °C) | High (100 - 120 °C) | Low (-6 to 3 °C) |

| Catalyst | Heterogeneous (supported metal oxides) | Heterogeneous (unspecified in detail) | Homogeneous (potassium tert-butoxide) |

| Key Advantages | Good process control, catalyst reusability | Simpler process, potential for continuous operation | Avoids high-pressure equipment, high purity and yield |

| Key Disadvantages | Requires high-pressure equipment | Higher temperatures may lead to side reactions | Use of stoichiometric amounts of strong base, solvent intensive |

Conclusion

The commercial production of 3-hexyne-2,5-diol is well-established, with several effective methods available to meet industrial demands. The choice of a particular synthesis route depends on factors such as the desired scale of production, available equipment, and economic considerations. The use of supported catalysts in high-pressure autoclaves offers robust control, while slurry bed reactors provide a simpler, potentially continuous process. For situations where high-pressure reactions are not feasible, synthesis under ordinary pressure with a strong base catalyst presents a high-yield alternative. Further research and development in this area may focus on developing more efficient and environmentally friendly catalytic systems to enhance the sustainability of 3-hexyne-2,5-diol production.

References

- 1. CN102285867B - The synthetic method of 3-hexyne-2,5-diol - Google Patents [patents.google.com]

- 2. 3-Hexyn-2,5-diol | 3031-66-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102875332A - Process for synthesizing 3-hexyne-2,5-diol through slurry bed based on low pressure method - Google Patents [patents.google.com]

- 6. Method for preparing 3-hexine-2,5-glycol under ordinary pressure - Eureka | Patsnap [eureka.patsnap.com]

3-Hexyne-2,5-diol: A Versatile Scaffold for Synthetic Chemistry and Potential Biological Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexyne-2,5-diol, a symmetrical acetylenic diol, serves as a valuable and versatile building block in organic synthesis. Its unique trifunctional nature, characterized by two secondary hydroxyl groups and an internal alkyne, offers a rich platform for the generation of diverse molecular architectures. While primarily utilized as an intermediate in industrial applications such as electroplating and the synthesis of polymers and coatings, its structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutic agents. This technical guide explores the synthesis of 3-hexyne-2,5-diol, potential derivatization strategies, and the prospective biological activities of its analogs, providing a foundation for further research and drug discovery initiatives.

Introduction

3-Hexyne-2,5-diol (C₆H₁₀O₂) is a chemical compound with a linear six-carbon backbone, featuring hydroxyl groups at positions 2 and 5, and a triple bond between carbons 3 and 4.[1][2] This structure imparts a unique combination of reactivity, allowing for a wide array of chemical transformations. The hydroxyl groups can undergo esterification, etherification, and oxidation, while the alkyne moiety is amenable to various addition reactions, cycloadditions, and coupling reactions.[3] These characteristics make it a valuable precursor for the synthesis of complex molecules, including those with potential pharmacological properties.[4]

Synthesis of 3-Hexyne-2,5-diol

The industrial production of 3-hexyne-2,5-diol is primarily achieved through the reaction of acetaldehyde (B116499) with acetylene (B1199291). Various catalytic systems and reaction conditions have been developed to optimize the yield and purity of the final product.

Catalytic Synthesis Methods

Several methods for the synthesis of 3-hexyne-2,5-diol have been reported, with a focus on catalytic processes to improve efficiency and reduce environmental impact.

-

Aluminum Oxide Supported Catalysis: One patented method describes the use of an aluminum oxide-supported catalyst containing copper and nickel nitrates. The reaction is carried out in an autoclave with an aqueous solution of acetaldehyde and acetylene gas under pressure.[5]

-

Slurry Bed Low-Pressure Process: Another approach involves a slurry bed reactor where an acetaldehyde water solution is mixed with a catalyst. Acetylene is then introduced into the slurry to initiate the reaction. This method is noted for its simple process and high product purity.[6]

A summary of the reaction conditions from a patented synthesis method is provided in Table 1.

| Parameter | Value | Reference |

| Catalyst | Aluminum oxide supported with Cu and Ni nitrates | [5] |

| Reactants | Acetaldehyde and Acetylene | [5] |

| Molar Ratio (Acetylene:Acetaldehyde) | 2:1 - 3:1 | [5] |

| Reaction Temperature | 30-100 °C | [5] |

| Reaction Pressure | 0.5-1.5 MPa | [5] |

| Reaction Time | 3-10 hours | [5] |

Table 1: Reaction Parameters for the Synthesis of 3-Hexyne-2,5-diol

Potential Derivatives and Analogs of 3-Hexyne-2,5-diol

The trifunctional nature of 3-hexyne-2,5-diol allows for the synthesis of a wide range of derivatives. These modifications can be targeted to alter the molecule's physical, chemical, and biological properties.

Reactions at the Hydroxyl Groups

The secondary hydroxyl groups can be readily functionalized through various reactions:

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields mono- or di-esters.

-

Etherification: Treatment with alkyl halides under basic conditions can form mono- or di-ethers.

-

Oxidation: Oxidation of one or both hydroxyl groups can lead to the corresponding ketones, 3-hexyne-2-one-5-ol and 3-hexyne-2,5-dione.

Reactions of the Alkyne Moiety

The internal alkyne is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation:

-

Hydrogenation: Catalytic hydrogenation can selectively reduce the triple bond to a double bond (yielding (Z)-3-hexene-2,5-diol) or a single bond (yielding hexane-2,5-diol).

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond results in di- or tetra-halo derivatives.

-

Cycloaddition Reactions: The alkyne can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles, a reaction central to "click chemistry".[3]

-

Coupling Reactions: As an internal alkyne, it can be utilized in various transition metal-catalyzed coupling reactions to construct more complex carbon skeletons.[3]

Experimental Protocols

General Synthesis of 3-Hexyne-2,5-diol (Illustrative Laboratory Scale)

Materials:

-

Acetaldehyde

-

Acetylene gas

-

Copper(I) chloride (catalyst)

-

Ammonia solution

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Hydrochloric acid (for workup)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A reaction flask equipped with a gas inlet, stirrer, and condenser is charged with a solution of copper(I) chloride in aqueous ammonia.

-

The flask is cooled in an ice bath, and acetaldehyde is added dropwise with stirring.

-

Acetylene gas is then bubbled through the reaction mixture at a controlled rate.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is carefully acidified with dilute hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or recrystallization to yield 3-hexyne-2,5-diol.

Potential Biological Activities and Drug Development Applications

While 3-hexyne-2,5-diol itself is primarily an industrial chemical, its derivatives hold potential for biological activity. The structural features of this scaffold are found in various biologically active molecules. The introduction of different functional groups can lead to compounds with a range of pharmacological properties.

Rationale for Biological Interest

-

Alkynediol Moiety: The alkynediol structural unit is present in some natural products and synthetic compounds with reported biological activities.

-

Chirality: 3-Hexyne-2,5-diol possesses two stereocenters, allowing for the synthesis of chiral derivatives. Enantiomeric purity is often crucial for therapeutic efficacy and safety.[3]

-

Scaffold for Diversity-Oriented Synthesis: The ease of derivatization at three distinct positions makes 3-hexyne-2,5-diol an attractive scaffold for creating libraries of diverse small molecules for high-throughput screening.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, derivatives of 3-hexyne-2,5-diol could be explored for a variety of therapeutic applications, including:

-

Anticancer Agents: Many small molecules with cytotoxic properties contain alkyne functionalities.

-

Anti-inflammatory Agents: The introduction of specific pharmacophores could lead to compounds that modulate inflammatory pathways.

-

Neurological Disorders: Small, lipophilic molecules can often cross the blood-brain barrier, making them potential candidates for CNS-targeted therapies.

It is important to note that extensive research, including synthesis of derivative libraries and subsequent biological screening, would be necessary to validate these potential applications.

Visualizations

Synthetic Pathways and Derivatization

The following diagram illustrates the key reactive sites of 3-hexyne-2,5-diol and potential derivatization pathways.

Caption: Derivatization pathways of 3-Hexyne-2,5-diol.

Experimental Workflow for Derivative Synthesis and Screening

The logical flow from the starting material to the identification of biologically active derivatives is depicted below.

Caption: Workflow for drug discovery from 3-hexyne-2,5-diol.

Conclusion and Future Directions

3-Hexyne-2,5-diol is a readily accessible and highly versatile chemical scaffold. While its current applications are predominantly in industrial settings, its potential as a starting material for the synthesis of novel, biologically active compounds is significant. Future research should focus on the systematic exploration of its chemical space through the generation of diverse derivative libraries. Subsequent screening of these libraries in various biological assays could uncover novel lead compounds for drug development. The chiral nature of this molecule also presents an opportunity for the development of stereoselective syntheses and the investigation of the differential biological activities of its enantiomers. Further exploration of the derivatives of 3-hexyne-2,5-diol could pave the way for new therapeutic agents in a range of disease areas.

References

- 1. 3-Hexyne-2,5-diol | CymitQuimica [cymitquimica.com]

- 2. 3-Hexyne-2,5-diol | C6H10O2 | CID 18198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. dataintelo.com [dataintelo.com]

- 5. CN102285867B - The synthetic method of 3-hexyne-2,5-diol - Google Patents [patents.google.com]

- 6. CN102875332A - Process for synthesizing 3-hexyne-2,5-diol through slurry bed based on low pressure method - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles and Thiopyrazoles from 3-Hexyne-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole (B372694) and thiopyrazole derivatives utilizing 3-hexyne-2,5-diol as a key starting material. The methodologies outlined are based on established organic synthesis principles and analogous reactions, offering a pathway to novel heterocyclic compounds of interest in medicinal chemistry and drug development.

Introduction

Pyrazoles and their sulfur-containing analogs, thiopyrazoles, are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The functionalization of the pyrazole core is a key strategy in the development of novel therapeutic agents. This document details a versatile synthetic approach to substituted pyrazoles and thiopyrazoles starting from the readily available acetylenic diol, 3-hexyne-2,5-diol.

The proposed synthetic strategy involves a two-step sequence:

-

Oxidation: Conversion of 3-hexyne-2,5-diol to the key intermediate, 3-hexyne-2,5-dione (B8711432).

-

Cyclocondensation: Reaction of 3-hexyne-2,5-dione with appropriate nitrogen or nitrogen and sulfur-containing nucleophiles to yield the target pyrazole and thiopyrazole rings.

Data Presentation

The following table summarizes the expected products and potential yields based on analogous reactions reported in the literature. Please note that actual yields may vary depending on the specific reaction conditions and substrates used.

| Starting Material | Reagent | Product | Expected Yield (%) | Reference Analogy |

| 3-Hexyne-2,5-diol | Pyridinium (B92312) chlorochromate (PCC) | 3-Hexyne-2,5-dione | 80-90 | Oxidation of secondary alcohols |

| 3-Hexyne-2,5-dione | Hydrazine (B178648) hydrate (B1144303) | 3,4-Dimethylpyrazole | 70-85 | Paal-Knorr synthesis[1][2][3] |

| 3-Hexyne-2,5-dione | Phenylhydrazine (B124118) | 1-Phenyl-3,4-dimethylpyrazole | 75-90 | Paal-Knorr synthesis[1][2][3] |

| 3-Hexyne-2,5-dione | Thiosemicarbazide (B42300) | Proposed: 1-Thiocarbamoyl-3,4-dimethylpyrazole | 50-70 | Reaction of diketones with thiosemicarbazide[4] |

| 3,4-Dimethylpyrazole | Lawesson's Reagent | Proposed: 3,4-Dimethyl-1H-pyrazole-1-carbothioamide | 60-80 | Thionation of carbonyl compounds[5][6][7][8] |

Experimental Protocols

Protocol 1: Synthesis of 3-Hexyne-2,5-dione (Intermediate)

This protocol describes the oxidation of 3-hexyne-2,5-diol to 3-hexyne-2,5-dione.

Materials:

-

3-Hexyne-2,5-diol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Celatom® or Celite®

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Chromatography column

Procedure:

-

In a dry 250 mL round bottom flask equipped with a magnetic stir bar, dissolve 3-hexyne-2,5-diol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (2.2 equivalents) to the solution in one portion. The mixture will become a dark brown slurry.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel and Celatom® to remove the chromium salts.

-

Wash the filter cake thoroughly with DCM.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure 3-hexyne-2,5-dione.

Protocol 2: Synthesis of 3,4-Dimethylpyrazole

This protocol details the cyclocondensation of 3-hexyne-2,5-dione with hydrazine hydrate.

Materials:

-

3-Hexyne-2,5-dione

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (glacial)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Round bottom flask

Procedure:

-

In a 100 mL round bottom flask, dissolve 3-hexyne-2,5-dione (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization or column chromatography to yield 3,4-dimethylpyrazole.

Protocol 3: Synthesis of 1-Phenyl-3,4-dimethylpyrazole

This protocol outlines the synthesis of a substituted pyrazole using phenylhydrazine.

Materials:

-

3-Hexyne-2,5-dione

-

Phenylhydrazine

-

Ethanol

-

Acetic acid (glacial)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Round bottom flask

Procedure:

-

Follow the procedure for Protocol 2, substituting phenylhydrazine (1.1 equivalents) for hydrazine hydrate.

-

The reaction time may vary, and progress should be monitored by TLC.

-

Purification of the crude product by column chromatography will likely be necessary to obtain pure 1-phenyl-3,4-dimethylpyrazole.

Protocol 4: Proposed Synthesis of 1-Thiocarbamoyl-3,4-dimethylpyrazole

This protocol provides a proposed method for the synthesis of a thiopyrazole derivative.

Materials:

-

3-Hexyne-2,5-dione

-

Thiosemicarbazide

-

Ethanol

-

Sodium hydroxide (B78521) or potassium hydroxide

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Round bottom flask

Procedure:

-

In a 100 mL round bottom flask, dissolve 3-hexyne-2,5-dione (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol.

-

Add a solution of sodium hydroxide or potassium hydroxide (1.2 equivalents) in ethanol.

-

Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

-

After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to isolate the desired thiopyrazole derivative.

Mandatory Visualizations

Caption: Synthetic pathway for pyrazoles from 3-hexyne-2,5-diol.

Caption: Proposed synthetic routes to thiopyrazole derivatives.

Biological Signaling Pathways of Pyrazole Derivatives

Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. For instance, Celecoxib, a well-known pyrazole-based nonsteroidal anti-inflammatory drug (NSAID), selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

Caption: Inhibition of the COX-2 pathway by pyrazole-based drugs.

These protocols and diagrams provide a foundational framework for the synthesis and potential application of novel pyrazole and thiopyrazole derivatives from 3-hexyne-2,5-diol. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.journalagent.com [pdf.journalagent.com]

- 5. researchgate.net [researchgate.net]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Hexyne-2,5-diol as a Brightener in Nickel Electroplating

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Hexyne-2,5-diol as a primary brightener in decorative and functional nickel electroplating processes. This document outlines the underlying mechanism, experimental protocols for evaluation, and expected performance data based on analogous acetylenic diols.

Introduction

Nickel electroplating is a widely utilized surface finishing process that imparts desirable properties such as brightness, corrosion resistance, wear resistance, and solderability. The appearance and performance of the nickel deposit are significantly influenced by the addition of organic compounds known as brighteners to the plating bath. 3-Hexyne-2,5-diol, an acetylenic diol, functions as a Class II brightener, contributing to a brilliant, leveled, and ductile nickel finish. It is typically used in conjunction with Class I brighteners (carriers) to achieve optimal results.

Mechanism of Action

The brightening effect of 3-Hexyne-2,5-diol is attributed to its adsorption onto the cathode surface and subsequent electrochemical reduction during nickel deposition. The triple bond in the alkyne is the key functional group responsible for its activity. The proposed mechanism involves several steps:

-

Adsorption: 3-Hexyne-2,5-diol molecules adsorb onto the active sites of the nickel cathode. This adsorption is more pronounced at high-current-density areas (peaks) of the substrate.

-

Inhibition: The adsorbed layer of 3-Hexyne-2,5-diol inhibits the deposition of nickel ions at these peaks.

-

Leveling: This selective inhibition promotes nickel deposition in the low-current-density areas (valleys), leading to a smoother, leveled surface.

-

Grain Refinement: The presence of the organic additive interferes with the crystal growth of nickel, leading to a finer grain structure, which is responsible for the bright appearance.

-

Reduction and Incorporation: The acetylenic bond is electrochemically reduced at the cathode surface. This process can lead to the formation of various intermediates and the eventual incorporation of carbon into the nickel deposit.

Quantitative Data

Precise quantitative data for the performance of 3-Hexyne-2,5-diol is not extensively published. However, the following table provides representative data based on studies of similar acetylenic diols, such as 2-Butyne-1,4-diol, in a standard Watts nickel plating bath. This data illustrates the expected trends when varying the concentration of the brightener and the operating current density.

Table 1: Representative Performance of Acetylenic Diol Brightener in a Watts Nickel Bath

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Brightener Concentration (g/L) | 0.1 | 0.2 | 0.1 | 0.2 |

| Current Density (A/dm²) | 2 | 2 | 4 | 4 |

| Temperature (°C) | 55 | 55 | 55 | 55 |

| pH | 4.0 | 4.0 | 4.0 | 4.0 |

| Observed Brightness | Semi-bright | Fully bright | Bright | Brilliant, minor brittleness |

| Leveling | Good | Excellent | Very Good | Good |

| Ductility | Excellent | Good | Good | Moderate |

Note: This data is illustrative and serves as a guideline. Optimal concentrations and operating parameters should be determined experimentally for each specific application.

Experimental Protocols

Preparation of a Standard Watts Nickel Plating Bath

A standard Watts nickel plating bath is the foundation for evaluating the performance of 3-Hexyne-2,5-diol.

Table 2: Composition of a Standard Watts Nickel Plating Bath

| Component | Concentration (g/L) |

| Nickel Sulfate (NiSO₄·6H₂O) | 240 - 300 |

| Nickel Chloride (NiCl₂·6H₂O) | 45 - 60 |

| Boric Acid (H₃BO₃) | 30 - 45 |

Protocol:

-

Fill a clean plating tank with deionized water to approximately 75% of the final volume.

-

Heat the water to 60-70°C.

-

Add and dissolve the nickel sulfate, followed by the nickel chloride, and then the boric acid. Stir until all components are fully dissolved.

-

Allow the solution to cool to the desired operating temperature (typically 50-60°C).

-

Adjust the pH of the bath to the desired range (typically 3.8-4.5) using diluted sulfuric acid or nickel carbonate.

-

Add deionized water to reach the final volume.

-

The bath should be purified by dummy plating at a low current density (0.2-0.5 A/dm²) for several hours to remove metallic impurities.

Hull Cell Test for Brightener Evaluation

The Hull cell is a standardized trapezoidal plating cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel. This is the primary method for determining the optimal concentration of brighteners.

Materials:

-

267 mL Hull cell

-

DC power supply (rectifier)

-

Polished brass or steel Hull cell panels

-

Nickel anode

-

Standard Watts nickel plating bath

-

Stock solution of 3-Hexyne-2,5-diol (e.g., 10 g/L in deionized water)

-

Agitation source (air bubbler or magnetic stirrer)

-

Heater and thermometer

Protocol:

-

Bath Preparation: Fill the clean Hull cell with 267 mL of the purified Watts nickel plating bath.

-

Temperature Control: Heat the bath to the desired operating temperature (e.g., 55°C) and maintain it throughout the test.

-

Anode and Cathode Placement: Place the nickel anode in the anode compartment and a clean, polished test panel in the cathode holder.

-

Initial Test (Blank): Run a Hull cell test on the base Watts bath without any brightener to establish a baseline. A typical test is run at 2 Amperes for 5 minutes with moderate agitation.

-

Brightener Addition: Add a known volume of the 3-Hexyne-2,5-diol stock solution to the Hull cell to achieve the desired initial concentration (e.g., 0.05 g/L).

-

Plating: Run the Hull cell test under the same conditions as the blank.

-

Panel Evaluation: After plating, rinse and dry the panel. Observe the appearance of the deposit across the panel, which corresponds to different current densities (high current density on the end closest to the anode, low current density on the far end). Evaluate the following:

-

Bright Range: The range of current densities over which a bright deposit is obtained.

-

Dullness/Haziness: Areas with insufficient brightener concentration.

-

Burning/Brittleness: Areas of very high current density, which can be exacerbated by excessive brightener concentration.

-

Leveling: The ability of the deposit to fill in small scratches on the panel surface.

-

-

Optimization: Repeat the process with incremental additions of the brightener stock solution to determine the optimal concentration that provides the widest bright plating range without causing excessive brittleness.

Visualizations

Experimental Workflow for Brightener Evaluation

Caption: Workflow for evaluating 3-Hexyne-2,5-diol in a nickel plating bath.

Proposed Brightening Mechanism of 3-Hexyne-2,5-diol

Application Notes and Protocols: 3-Hexyne-2,5-diol as a Precursor for Hyperbranched Poly(α-triazoles)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of hyperbranched poly(α-triazoles) derived from 3-hexyne-2,5-diol. The protocols detail the necessary experimental procedures, from monomer synthesis to polymer characterization and its prospective use in drug delivery systems.

Introduction

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules that have garnered significant interest due to their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups. Poly(α-triazoles), synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," are a class of polymers known for their high stability, strong metal-coordinating ability, and potential for various applications, including in the biomedical field.

This document outlines a synthetic strategy to utilize the commercially available and versatile building block, 3-hexyne-2,5-diol, as a precursor for the synthesis of hyperbranched poly(α-triazoles). The internal alkyne functionality of the diol is preserved while the hydroxyl groups are converted to azides, creating a diazido monomer (an A2-type monomer). This A2 monomer is then co-polymerized with a trifunctional alkyne (a B3-type monomer), such as 1,3,5-triethynylbenzene (B1295396), to yield a hyperbranched polytriazole. The resulting polymer architecture is of significant interest for applications in drug delivery, where the polymer can act as a nanocarrier for therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diazido-3-hexyne (A2 Monomer)

This protocol describes the conversion of 3-hexyne-2,5-diol to 2,5-diazido-3-hexyne. This transformation is a critical first step in producing the A2 monomer for the subsequent polymerization.

Materials:

-

3-Hexyne-2,5-diol

-

Triphenylphosphine (B44618) (PPh3)

-

Iodine (I2)

-

Sodium azide (B81097) (NaN3)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 3-hexyne-2,5-diol (1 equivalent) in anhydrous DMSO.

-

Add triphenylphosphine (2.2 equivalents) and imidazole (2.2 equivalents) to the solution and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-